3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid
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Overview
Description
3-(Thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid is an organic compound featuring a butanoic acid backbone with thiophene rings attached at specific positions. Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is widely used in organic electronics and pharmaceuticals due to its stability and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid typically involves multi-step organic reactions:
Formation of the Butanoic Acid Backbone: The initial step involves the synthesis of the butanoic acid backbone, which can be achieved through various methods such as the Michael addition or aldol condensation.
Introduction of Thiophene Rings: Thiophene rings are introduced via coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to attach thiophene rings to the butanoic acid backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid is used as a building block for synthesizing more complex molecules. Its thiophene rings make it valuable in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of thiophene derivatives in biological environments.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism by which 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene rings can participate in π-π stacking interactions, while the carbamoyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in similar applications.
2-(Thiophen-3-yl)acetic acid: Another thiophene-containing compound with different functional groups.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A more complex thiophene derivative used in organic electronics.
Uniqueness
3-(Thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid is unique due to its specific arrangement of functional groups, which provides a distinct set of chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, from materials science to pharmaceuticals.
Properties
IUPAC Name |
5-oxo-3-thiophen-2-yl-5-(2-thiophen-3-ylethylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-14(16-5-3-11-4-7-20-10-11)8-12(9-15(18)19)13-2-1-6-21-13/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYLUMOVCNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)NCCC2=CSC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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